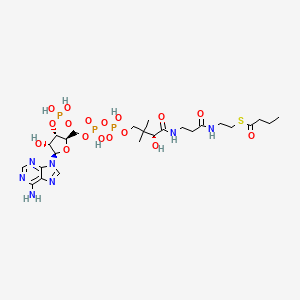
butyryl-CoA
Übersicht
Beschreibung
Butyryl-CoA is a substrate for Butyryl CoA Dehydrogenase and is involved in both lipid and butanoate metabolism . It may be used as a substrate of various lipases and as an alternate substrate for 4-hydroxybutyrate CoA-transferase .
Synthesis Analysis
Butyryl-CoA is produced in the metabolic process of Clostridium tyrobutyricum, which is a promising microorganism for industrial bio-butyrate production . An energy conversion system, which couples the proton efflux with butyryl-CoA transformation by two redox loops of ferredoxin, could be the main driving force for butyrate synthesis . Butanol pathway from C. acetobutylicum was heterologously introduced into E. coli to generate butanol and butyryl-CoA .
Molecular Structure Analysis
Butyryl CoA has a molecular formula of C25H42N7O17P3S and an average mass of 837.624 Da . The protein butyryl co-A dehydrogenase identified within the genome of Pusillimonas ginsengisoli SBSA is a homo-tetramer and 388 amino acid residue long, rich in alanine and leucine residue; having a molecular weight of 42347.69 dalton .
Chemical Reactions Analysis
Butyryl-CoA is acted upon by butyryl-CoA dehydrogenase and is an intermediary compound of ABE fermentation . It is a precursor to and converted from crotonyl-CoA . This interconversion is mediated by butyryl-COA dehydrogenase .
Physical And Chemical Properties Analysis
Butyryl CoA is a short-chain fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of butyric acid .
Wissenschaftliche Forschungsanwendungen
1. Butyric Acid Production
Butyric acid, a valuable compound in various industries, can be produced from butyryl-CoA. Deng, Mao, and Zhang (2015) explored enhancing butyric acid yield in Thermobifida fusca by integrating an exogenous butyryl-CoA: acetate CoA-transferase gene, increasing production by 42.9% on cellulose substrate [Deng, Mao, & Zhang, 2015].
2. Photosynthetic Conversion of CO2 to Butyrate
Lai and Lan (2018) demonstrated the use of metabolically engineered cyanobacteria for the direct photosynthetic conversion of CO2 into butyrate. They introduced a CoA-dependent pathway leading to butyryl-CoA synthesis in Synechococcus elongatus, resulting in a butyrate titer of 1.1 g/L [Lai & Lan, 2018].
3. Autotrophic 1-Butanol Production
Lan and Liao (2011) transferred a modified CoA-dependent 1-butanol production pathway into Synechococcus elongatus PCC 7942, demonstrating the autotrophic production of 1-butanol from CO2. This represents a novel approach to producing chemicals and fuels directly from CO2 [Lan & Liao, 2011].
4. Enzyme Kinetics and Beta-Oxidation
Studies on enzyme kinetics and beta-oxidation pathways involving butyryl-CoA have revealed insights into the reaction mechanisms of fatty acyl CoA dehydrogenase. Reinsch, Rojas, and McFarland (1983) developed kinetic methods for studying these reactions, providing a deeper understanding of the biochemical processes involving butyryl-CoA [Reinsch, Rojas, & McFarland, 1983].
5. Oxygen-Tolerant Enzyme Complexes in E. coli
Aboulnaga et al. (2013) explored the expression of butyrogenic genes from Clostridium difficile in Escherichia coli. Their research demonstrated the potential of an oxygen-tolerant bifurcating butyryl CoA dehydrogenase complex for butyrate production in recombinant strains [Aboulnaga et al., 2013].
Zukünftige Richtungen
The engineered C. tyrobutyricum strains with higher butyrate and butanol titers, yields, and productivities are the most promising hosts for potential industrial applications . In the future, due to steadily rising oil prices, biobutanol will be recognized as an important and renewable source or feedstock, alternative to traditional motor fuels due to energy density and hygroscopicity .
Eigenschaften
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] butanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42N7O17P3S/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14-,18-,19-,20+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFNGMNYKDXRTN-CITAKDKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42N7O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70943955 | |
| Record name | Butyryl CoA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70943955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
837.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
butyryl-CoA | |
CAS RN |
2140-48-9 | |
| Record name | Butyryl CoA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyryl-coenzyme A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyryl CoA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70943955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



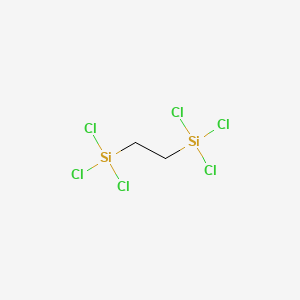
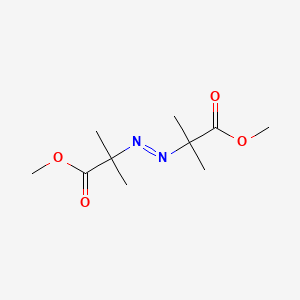
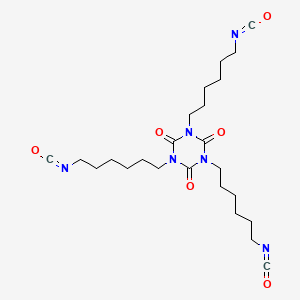
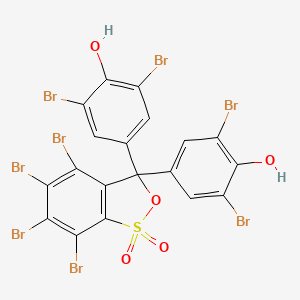
![Imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B1205228.png)
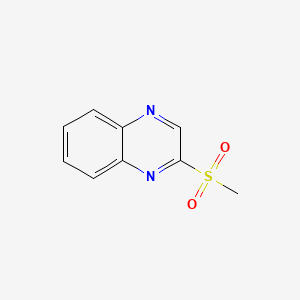
![[1,2,4]Triazolo[1,5-a]pyrimidine](/img/structure/B1205233.png)
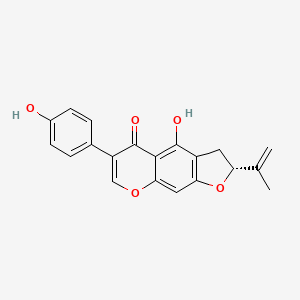
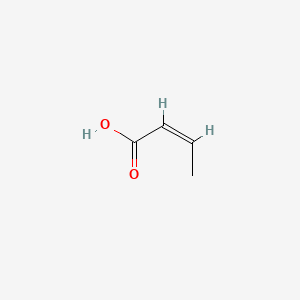
![2-(4-morpholinyl)-N-[1-(phenylmethyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]acetamide](/img/structure/B1205237.png)
![2-imino-N,8-dimethyl-5-oxo-1-propan-2-yl-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxamide](/img/structure/B1205238.png)
![5-chloro-3-[[2-(4-ethoxycarbonyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1205241.png)
![3-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]butanamide](/img/structure/B1205243.png)
